molecular formula C14H13NO3S B12250886 methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate

methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate

Cat. No.: B12250886
M. Wt: 275.32 g/mol
InChI Key: KEUVUXVIBYHZIX-UHFFFAOYSA-N
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Description

Methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate is a heterocyclic compound that belongs to the class of thiazinoquinolines This compound is characterized by its unique structure, which includes a quinoline ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is followed by further modifications to introduce the thiazine and quinoline rings.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: Methyl 6-oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

methyl 6-oxo-2,3-dihydro-1H-[1,3]thiazino[3,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C14H13NO3S/c1-18-14(17)11-12(16)9-5-2-3-6-10(9)15-7-4-8-19-13(11)15/h2-3,5-6H,4,7-8H2,1H3

InChI Key

KEUVUXVIBYHZIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N(CCCS2)C3=CC=CC=C3C1=O

Origin of Product

United States

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